![molecular formula C8H4F2N4 B15055646 3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile](/img/structure/B15055646.png)
3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile is a chemical compound with the molecular formula C8H4F2N4. It is a member of the triazolopyridine family, which is known for its diverse biological activities and applications in various fields of research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile typically involves the reaction of difluoromethyl-containing precursors with triazolopyridine intermediates. One common method includes the use of enaminonitriles and benzohydrazides under microwave irradiation, which facilitates a catalyst-free and eco-friendly synthesis . The reaction conditions often involve moderate temperatures and short reaction times, making the process efficient and scalable .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the principles of green chemistry and sustainable practices are likely employed to ensure high yields and minimal environmental impact. The use of microwave-assisted synthesis and other advanced techniques can be scaled up for industrial applications .
化学反応の分析
Types of Reactions
3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted triazolopyridine derivatives .
科学的研究の応用
3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit c-Met kinase, a protein involved in cell signaling and cancer progression . The compound’s structure allows it to bind to the active site of the kinase, blocking its activity and thereby exerting its effects .
類似化合物との比較
Similar Compounds
3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine hydrochloride: Similar in structure but with an amine group instead of a carbonitrile.
1,2,4-Triazolo[4,3-a]pyridine derivatives: Various derivatives with different substituents that exhibit similar biological activities.
Uniqueness
3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile is unique due to its difluoromethyl group, which imparts distinct chemical properties and biological activities. This makes it a valuable compound for research and potential therapeutic applications .
特性
IUPAC Name |
3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F2N4/c9-7(10)8-13-12-6-2-1-5(3-11)4-14(6)8/h1-2,4,7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRGUOVLGBGUYPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1C#N)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
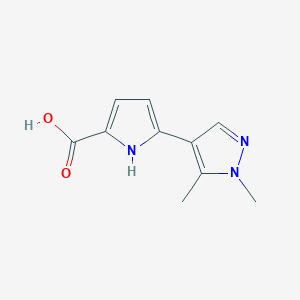


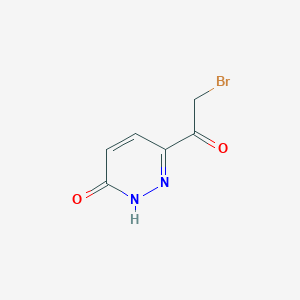
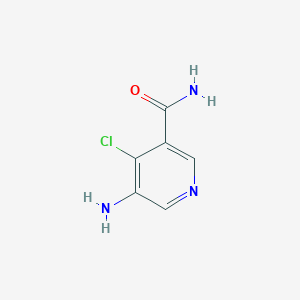
![3-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B15055585.png)
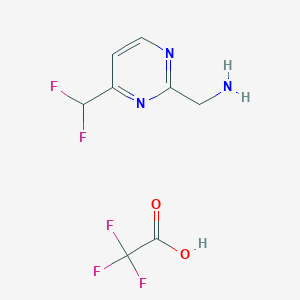

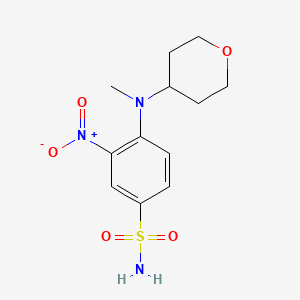
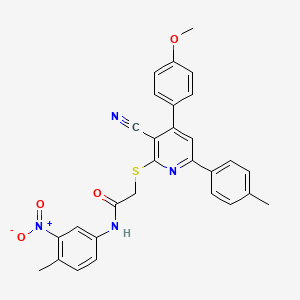
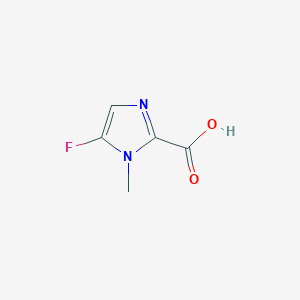
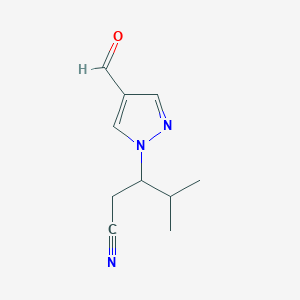

![Methyl [2,3'-bipyridine]-3-carboxylate](/img/structure/B15055659.png)
